molecular formula C6H5BFIO2 B1340018 (2-Fluoro-6-iodophenyl)boronic acid CAS No. 870777-22-3

(2-Fluoro-6-iodophenyl)boronic acid

Cat. No. B1340018
M. Wt: 265.82 g/mol
InChI Key: LBSXGVJFWVWITH-UHFFFAOYSA-N
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Description

“(2-Fluoro-6-iodophenyl)boronic acid” is a boronic acid compound . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which leads to their utility in various sensing applications .


Synthesis Analysis

Boronic acids and their derivatives are often used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Molecular Structure Analysis

The molecular formula of “(2-Fluoro-6-iodophenyl)boronic acid” is C6H5BFIO2 . The molecular weight is 265.82 .


Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Fluoro-6-iodophenyl)boronic acid” include a molecular weight of 265.82 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

PET Imaging of Neuropsychiatric Diseases, Movement Disorders, and Brain Malignancies

  • Scientific Field : Neurology and Oncology
  • Application Summary : The neurotracer 6-[18F]FDOPA has been a powerful tool in PET imaging of neuropsychiatric diseases, movement disorders, and brain malignancies . More recently, it also demonstrated good results in the diagnosis of other malignancies such as neuroendocrine tumours, pheochromocytoma, or pancreatic adenocarcinoma .
  • Methods of Application : The no-carrier-added nucleophilic 18F-fluorination process has gained increasing attention, due to the high molar activities obtained . Automation of the synthetic processes is crucial for routine clinical use and compliance with GMP requirements .
  • Results or Outcomes : The use of 6-[18F]FDOPA has led to significant advancements in the diagnosis and understanding of various neuropsychiatric diseases, movement disorders, and brain malignancies .

Imaging of Congenital Hyperinsulinism of Infants

  • Scientific Field : Endocrinology
  • Application Summary : 6-[18F]fluoro-L-DOPA is used in the PET/CT imaging of congenital hyperinsulinism (CHI) of infants . This allows for a non-invasive diagnosis and more importantly, localization of the exact lesion on the pancreas .
  • Methods of Application : An optimized radiosynthesis for this molecule has been developed, which proved to be highly reliable and compatible with different types of automated radiosynthesizers .
  • Results or Outcomes : With 6-[18F]fluoro-L-DOPA, the PET/CT imaging of a total of 23 patients has been conducted, further demonstrating this radiotracer as a clinically valuable reagent to diagnose CHI of infants .

Safety And Hazards

While specific safety and hazard information for “(2-Fluoro-6-iodophenyl)boronic acid” was not found, it’s important to handle all boronic acids with care. They should be avoided from contacting skin and eye, and personal protective equipment should be used .

Future Directions

Boronic acids have been increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . The future directions of “(2-Fluoro-6-iodophenyl)boronic acid” could align with these applications.

properties

IUPAC Name

(2-fluoro-6-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSXGVJFWVWITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1I)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584545
Record name (2-Fluoro-6-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-6-iodophenyl)boronic acid

CAS RN

870777-22-3
Record name B-(2-Fluoro-6-iodophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870777-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-6-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Yoshimura, JM Fuchs, KR Middleton… - … A European Journal, 2017 - Wiley Online Library
New organohypervalent iodine compounds, arylbenziodoxaborole triflates, were prepared from 1‐acetoxybenziodoxaboroles and arenes by treatment with trifluoromethanesulfonic …
SC Klasen - 2015 - search.proquest.com
… Reaction with 2-Fluoro-6-iodophenyl boronic acid (143mg, 0.55mmol) according to general procedure afforded 76mg (35%) of desired product 160, isolated as a white solid: mp 143.4-…
Number of citations: 1 search.proquest.com
AK Panday, D Ali, LH Choudhury - ACS omega, 2020 - ACS Publications
… We also observed that ortho-disubstituted phenylboronic acid like 2-fluoro-6-iodophenyl boronic acid is not suitable to react with 3-amino-2-benzoyl benzofuran under the optimized …
Number of citations: 8 pubs.acs.org

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